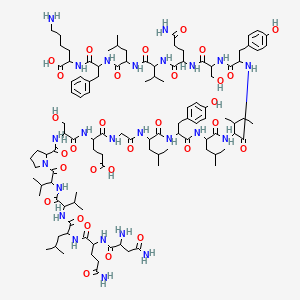
92915-80-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of the OVA sequence (323-336) involves several synthetic routes and reaction conditions. The synthesis typically starts with the protection and substitution reactions of a precursor compound to obtain an intermediate compound. This intermediate then undergoes a ring-closing reaction to form another intermediate, which is further subjected to amino protection and a Michael addition reaction to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
The OVA sequence (323-336) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized peptides, while reduction reactions may produce reduced peptides .
Aplicaciones Científicas De Investigación
The OVA sequence (323-336) has numerous scientific research applications. In chemistry, it is used to study peptide synthesis and modification. In biology, it is employed to enhance the immunogenicity of cytotoxic T lymphocyte epitopes, making it useful in vaccine development and immunotherapy research . In medicine, it is used to investigate immune responses and develop new therapeutic strategies for diseases involving the immune system. In industry, it is utilized in the production of peptide-based products and as a research tool in various biochemical assays .
Mecanismo De Acción
The mechanism of action of the OVA sequence (323-336) involves its role as a homologous helper T lymphocyte peptide. It enhances the immunogenicity of cytotoxic T lymphocyte epitopes by promoting the activation and proliferation of helper T lymphocytes. These activated helper T lymphocytes then assist in the activation of cytotoxic T lymphocytes, leading to a more robust immune response. The molecular targets and pathways involved include the major histocompatibility complex class II molecules and the T cell receptor signaling pathway.
Comparación Con Compuestos Similares
The OVA sequence (323-336) can be compared with other similar compounds, such as other helper T lymphocyte peptides and cytotoxic T lymphocyte epitopes. Similar compounds include the OVA sequence (257-264) and the OVA sequence (273-288). The uniqueness of the OVA sequence (323-336) lies in its specific amino acid sequence, which provides distinct immunogenic properties and makes it particularly effective in enhancing the immunogenicity of cytotoxic T lymphocyte epitopes .
Propiedades
Número CAS |
92915-80-5 |
|---|---|
Fórmula molecular |
C₆₃H₁₀₀N₂₀O₂₂ |
Peso molecular |
1489.59 |
Secuencia |
One Letter Code: ISQAVHAAHAEINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






